molecular formula C17H16F6N2O4 B6311083 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane CAS No. 2088942-76-9

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane

Cat. No. B6311083
CAS RN: 2088942-76-9
M. Wt: 426.31 g/mol
InChI Key: JXVNGZHLTGLARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane (BTP) is a trifluoromethoxy-substituted amino phenylpropane which is a type of organofluorine compound. It is a colorless solid that is soluble in water, ethanol and other polar solvents. BTP is used in a variety of applications including organic synthesis, analytical chemistry, and drug development. It is also used in the synthesis of other organic compounds, such as polymers, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not completely understood. However, it is believed that the trifluoromethoxy group of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane acts as a Lewis acid, which increases the reactivity of the molecule. This increased reactivity allows 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane to be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane are not fully understood. However, it is known that 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not toxic and that it does not interact with proteins or other biomolecules. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been shown to be non-mutagenic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane in laboratory experiments include its low cost and its availability in a variety of forms. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is soluble in water, ethanol, and other polar solvents, making it easy to use in a variety of laboratory settings. One limitation of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is that it is not very stable in air and should be stored in a cool, dark place.

Future Directions

The potential future directions for 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane include its use as a catalyst in the synthesis of pharmaceuticals, polymers, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used as a reagent in the synthesis of peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could also be used in the analysis of proteins, carbohydrates, and lipids. Finally, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used in the development of new analytical techniques, such as mass spectrometry.

Synthesis Methods

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane can be synthesized through several methods. The most common method involves the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic acid in the presence of a base, usually pyridine. This reaction produces a salt which is then reacted with aqueous sodium hydroxide to produce the desired product. Other methods of synthesis include the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic anhydride, and the reaction of 4-amino-3-(trifluoromethoxy)phenol with sodium propionate in the presence of a base.

Scientific Research Applications

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has also been used as a catalyst in the synthesis of polymers, pharmaceuticals, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in the analysis of organic compounds, such as proteins, carbohydrates, and lipids.

properties

IUPAC Name

4-[2-[4-amino-3-(trifluoromethoxy)phenoxy]propan-2-yloxy]-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O4/c1-15(2,26-9-3-5-11(24)13(7-9)28-16(18,19)20)27-10-4-6-12(25)14(8-10)29-17(21,22)23/h3-8H,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVNGZHLTGLARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC1=CC(=C(C=C1)N)OC(F)(F)F)OC2=CC(=C(C=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane

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